![molecular formula C14H13N3O2 B5866222 (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENYLACETATE](/img/structure/B5866222.png)
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENYLACETATE
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Overview
Description
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENYLACETATE is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a Schiff base linkage, which is known for its versatility in forming complexes with metals and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENYLACETATE typically involves the condensation reaction between an amino group and an aldehyde or ketone. One common method involves reacting 2-phenylacetic acid with 3-aminopyridine in the presence of a suitable catalyst under controlled temperature and pH conditions . The reaction is often carried out in a solvent such as ethanol or methanol to facilitate the formation of the Schiff base linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENYLACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENYLACETATE is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology and Medicine
The compound has shown potential in biological applications, particularly in the development of antimicrobial and antiviral agents. Its ability to form stable complexes with metals makes it a candidate for drug development and delivery systems .
Industry
In the industrial sector, this compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or mechanical strength .
Mechanism of Action
The mechanism by which (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENYLACETATE exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, altering their function and leading to various biological effects. The Schiff base linkage plays a crucial role in the stability and reactivity of these complexes .
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[AMINO(PHENYL)METHYLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONES
- (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLORO-2-NITROBENZOATE
Uniqueness
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENYLACETATE is unique due to its specific Schiff base linkage and the presence of both pyridine and phenylacetate moieties.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-14(12-7-4-8-16-10-12)17-19-13(18)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDVYVOBTOVMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)ON=C(C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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